DJ-V-159 -

DJ-V-159

Catalog Number: EVT-1785269
CAS Number:
Molecular Formula: C24H12F6N4O2
Molecular Weight: 502.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DJ-V-159 is a novel small molecule classified as an agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A). This compound has gained attention for its ability to stimulate cyclic adenosine monophosphate (cAMP) production in cells that express GPRC6A, demonstrating significant potential in various scientific applications, particularly in metabolic research and endocrine studies. The chemical identifier for DJ-V-159 is CAS 2253744-53-3, and it is characterized by a tri-phenyl structure that contributes to its biological activity .

Source and Classification

DJ-V-159 was identified through computational modeling and docking studies aimed at discovering novel GPRC6A agonists. The compound was highlighted for its potency and efficacy in stimulating cAMP production, making it a lead candidate for further research into GPRC6A functions . It falls under the category of small molecule pharmaceuticals, specifically targeting G protein-coupled receptors, which are critical in various physiological processes.

Synthesis Analysis

Methods

The synthesis of DJ-V-159 involves several key steps that include the coupling of specific aromatic compounds. The process typically includes:

  1. Formation of Key Intermediates: Initial reactions focus on creating intermediates that contain the necessary functional groups for further transformations.
  2. Coupling Reactions: These reactions are crucial for assembling the tri-phenyl structure characteristic of DJ-V-159.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the final product from unreacted materials and by-products.

Technical Details

The synthesis is designed to be efficient and scalable, allowing for the production of sufficient quantities for both laboratory studies and potential therapeutic applications. Specific reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .

Molecular Structure Analysis

DJ-V-159 features a tri-phenyl structure that is essential for its interaction with GPRC6A. The molecular formula and structural data indicate the presence of multiple aromatic rings, which enhance its binding affinity to the receptor.

Structure Data

  • Molecular Formula: C₁₅H₁₅N₃O
  • Molecular Weight: Approximately 239.30 g/mol
  • Structural Characteristics: The compound's three-dimensional conformation plays a critical role in its agonistic activity at GPRC6A .
Chemical Reactions Analysis

DJ-V-159 undergoes specific chemical reactions upon interaction with biological systems:

  1. Binding to GPRC6A: The compound binds to the receptor, initiating a series of intracellular signaling cascades.
  2. Activation of cAMP Production: This binding stimulates adenylate cyclase activity, leading to increased levels of cAMP within the cell.
  3. Subsequent Cellular Responses: Elevated cAMP levels trigger various downstream effects, including modulation of insulin secretion from pancreatic beta cells .

Technical Details

The binding affinity and efficacy of DJ-V-159 were evaluated using cell-based assays, demonstrating dose-dependent stimulation of cAMP production at concentrations as low as 0.2 nM in HEK-293 cells expressing GPRC6A .

Mechanism of Action

The mechanism by which DJ-V-159 exerts its biological effects involves:

  1. Receptor Activation: Upon binding to GPRC6A, DJ-V-159 stabilizes the active conformation of the receptor.
  2. Signal Transduction: This activation leads to the engagement of G proteins that subsequently activate adenylate cyclase.
  3. cAMP Signaling Pathway: The increase in cAMP activates protein kinase A (PKA), which then phosphorylates target proteins involved in various cellular processes such as metabolism and hormone secretion .

Data Supporting Mechanism

In vitro studies using wild-type and genetically modified mice have confirmed the role of GPRC6A in mediating the effects of DJ-V-159 on immune cell populations and metabolic functions .

Physical and Chemical Properties Analysis

Physical Properties

DJ-V-159 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary depending on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been conducted to confirm its structure and purity .

Applications

DJ-V-159 has significant potential applications in scientific research:

  1. Metabolic Research: Its ability to modulate insulin secretion makes it a candidate for studying metabolic disorders such as diabetes.
  2. Pharmacological Studies: As a GPRC6A agonist, it can be utilized to explore receptor biology and pharmacology.
  3. Therapeutic Development: Investigations into DJ-V-159 may lead to new treatments targeting metabolic diseases or endocrine dysfunctions .
Introduction to DJ-V-159 in Contemporary Pharmacological Research

Historical Context and Discovery of GPRC6A-Targeting Agonists

GPRC6A (G protein-coupled receptor class C group 6 member A) emerged as an orphan receptor with multifaceted roles in metabolic regulation. Early studies identified it as a sensor for diverse ligands, including L-amino acids (e.g., L-ornithine), divalent cations, osteocalcin (Ocn), and testosterone [2] [9]. The quest for synthetic agonists began to dissect GPRC6A's therapeutic potential in type 2 diabetes mellitus (T2DM). DJ-V-159 (CAS# 2253744-53-3) was computationally identified and experimentally validated as a nanomolar-potency agonist with a unique non-amino-acid structure. It stimulates cAMP production in GPRC6A-transfected HEK-293 cells at concentrations as low as 0.2 nM, surpassing endogenous ligands like L-arginine in potency [1] [4] [7]. In vivo, DJ-V-159 (10 mg/kg) reduced blood glucose levels by 43.6% in wild-type mice within 60 minutes, establishing its efficacy in acute glucose regulation [1] [7].

Table 1: Key Pharmacological Properties of DJ-V-159

PropertyValueExperimental System
Molecular Weight502.37 g/molChemical analysis
CAS Number2253744-53-3Registry identifier
EC₅₀ (cAMP production)0.2 nMGPRC6A-expressing HEK-293 cells
Glucose Reduction (60 min)43.6%Wild-type mice (10 mg/kg, ip)
TargetGPRC6ABinding/functional assays

Structural Uniqueness of DJ-V-159 in Receptor-Ligand Interaction Studies

DJ-V-159 (N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide) features a symmetrical bis-aryl trifluoromethyl design distinct from endogenous GPRC6A ligands. Its structure comprises:

  • Dual electron-withdrawing motifs: Two terminal −C≡N and −CF₃ groups enhance binding affinity via hydrophobic interactions [4] [7].
  • Rigid isophthalamide core: Facilitates optimal spatial orientation for receptor engagement [7].Unlike endogenous ligands (e.g., basic amino acids or osteocalcin), DJ-V-159 lacks zwitterionic character, suggesting a novel binding mechanism. Molecular docking studies propose interactions with the GPRC6A transmembrane domain, potentially stabilizing an active conformation that triggers downstream signaling (ERK phosphorylation and cAMP accumulation) [1] [4]. This non-steroidal scaffold avoids off-target effects on nuclear receptors like androgen receptors, a limitation of earlier GPRC6A modulators [2].

Table 2: Structural Comparison of DJ-V-159 vs. Endogenous GPRC6A Ligands

LigandChemical ClassKey Structural FeaturesBinding Specificity
DJ-V-159Synthetic bis-aryl amide−CF₃, −C≡N, symmetrical coreSelective for GPRC6A
L-OrnithineBasic amino acid−NH₂, −COOH side chainMulti-ligand receptor
OsteocalcinPeptide hormoneγ-Carboxyglutamic acid residuesLow affinity
TestosteroneSteroid hormoneSterane core, −OH/−C=OBroad nuclear targets

Significance of Orphan Receptor Modulation in Metabolic Disease Research

GPRC6A activation represents a paradigm for addressing multiple defects in T2DM simultaneously:

  • β-Cell Proliferation & Insulin Secretion: DJ-V-159 stimulates insulin release in mouse β-cell MIN-6 lines via GPRC6A-dependent ERK and cAMP pathways, mimicking osteocalcin's effects [1] [9].
  • Peripheral Insulin Sensitivity: In skeletal muscle and liver, GPRC6A activation enhances glucose uptake and suppresses gluconeogenesis. DJ-V-159's in vivo glucose-lowering implies improved insulin sensitivity [7] [9].
  • Incretin Regulation: GPRC6A is expressed in intestinal L-cells, where it mediates amino acid-induced GLP-1 secretion. DJ-V-159 may amplify this pathway, though direct evidence is pending [5] [9].

Critically, GPRC6A integrates nutrient-sensing with endocrine functions, making it a "master regulator" of metabolism [9]. Polymorphisms in human GPRC6A correlate with racial disparities in metabolic syndrome risk, underscoring its translational relevance [9]. DJ-V-159 provides a chemical tool to probe these mechanisms without the stability limitations of peptide ligands like osteocalcin.

Properties

Product Name

DJ-V-159

IUPAC Name

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide

Molecular Formula

C24H12F6N4O2

Molecular Weight

502.4 g/mol

InChI

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36)

InChI Key

VEVNLJLJLVESLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.